Prilocaine Hydrochloride

Catalog No.
S003556
CAS No.
1786-81-8
M.F
C13H21ClN2O
M. Wt
256.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prilocaine Hydrochloride

CAS Number

1786-81-8

Product Name

Prilocaine Hydrochloride

IUPAC Name

N-(2-methylphenyl)-2-(propylamino)propanamide;hydrochloride

Molecular Formula

C13H21ClN2O

Molecular Weight

256.77 g/mol

InChI

InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H

InChI Key

BJPJNTKRKALCPP-UHFFFAOYSA-N

SMILES

Array

Synonyms

Citanest, Citanest Octapressin, Prilocaine, Prilocaine Hydrochloride, Propitocaine, Xylonest

Canonical SMILES

CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl

The exact mass of the compound Prilocaine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758432. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Prilocaine hydrochloride (CAS 1786-81-8) is a secondary amine-type local anesthetic widely utilized in pharmaceutical manufacturing for regional and dental anesthesia. Characterized by a pKa of 7.9, it provides a reliable onset of action at physiological pH. As a highly water-soluble hydrochloride salt, it is specifically engineered for aqueous injectable formulations, distinguishing it from its free base counterpart which is primarily reserved for topical eutectic mixtures. Its primary industrial value lies in its distinct pharmacokinetic profile, specifically its low vasodilatory activity and rapid systemic clearance, which allow for formulation flexibility in cardiovascular-sensitive applications [1].

Substituting prilocaine hydrochloride with the industry-standard lidocaine hydrochloride introduces critical formulation and clinical limitations. Lidocaine exhibits potent intrinsic vasodilatory properties, typically necessitating the co-formulation of a vasoconstrictor like epinephrine to maintain localized efficacy and prevent rapid systemic absorption [1]. This renders lidocaine-based injectables unsuitable for patients with severe cardiovascular contraindications. Furthermore, prilocaine free base cannot be substituted for the hydrochloride salt in injectable manufacturing due to its poor aqueous solubility (approximately 541 mg/L), which prevents the creation of stable, high-concentration (e.g., 4%) aqueous solutions [2].

Vasodilatory Profile and Vasoconstrictor-Free Formulation Viability

Prilocaine hydrochloride demonstrates significantly lower intrinsic vasodilatory activity compared to lidocaine hydrochloride. In clinical formulation benchmarks, a 4% plain prilocaine hydrochloride solution achieves comparable depth and duration of anesthesia to a 2% lidocaine hydrochloride solution formulated with 1:100,000 epinephrine [1]. This reduced vasodilation prevents the rapid systemic washout of the active pharmaceutical ingredient (API) from the injection site without requiring adrenergic additives.

Evidence DimensionVasoconstrictor requirement for equivalent anesthetic duration
Target Compound Data4% Prilocaine HCl (Plain / 0% Epinephrine)
Comparator Or Baseline2% Lidocaine HCl (Requires 1:100,000 Epinephrine)
Quantified DifferencePrilocaine achieves target duration with a 100% reduction in required epinephrine.
ConditionsDental infiltration and regional nerve block formulations.

Enables the procurement and manufacturing of local anesthetic injectables specifically targeted at patients with cardiovascular disease or sulfite allergies.

Systemic Clearance Rate and Acute Toxicity Profile

Prilocaine hydrochloride undergoes biotransformation more rapidly and completely than lidocaine hydrochloride because it is metabolized in the kidneys and lungs in addition to the liver. Pharmacokinetic data indicates that prilocaine is approximately 40% less toxic acutely than lidocaine . This accelerated clearance limits systemic accumulation, which is a critical safety parameter when administering large volumes of anesthetic.

Evidence DimensionAcute systemic toxicity relative potency
Target Compound DataPrilocaine HCl (Relative toxicity index ~1.2)
Comparator Or BaselineLidocaine HCl (Relative toxicity index ~2.0)
Quantified DifferencePrilocaine exhibits ~40% lower acute systemic toxicity.
ConditionsIntravenous administration and systemic absorption models.

Justifies the selection of prilocaine HCl for high-volume regional anesthesia procedures, such as intravenous regional anesthesia (Bier blocks), where systemic safety margins are paramount.

Aqueous Solubility for High-Concentration Injectables

The hydrochloride salt form of prilocaine is engineered for high aqueous solubility, a necessary trait for formulating standard 3% to 4% (30-40 mg/mL) injectable solutions. In contrast, prilocaine free base exhibits a low water solubility of approximately 541 mg/L (0.54 mg/mL) at 25 °C [1]. The salt formation ensures complete dissolution and thermodynamic stability in aqueous media without the need for complex co-solvents or emulsion systems.

Evidence DimensionAqueous solubility at 25 °C
Target Compound DataPrilocaine Hydrochloride (Freely soluble, >100 mg/mL)
Comparator Or BaselinePrilocaine Free Base (541 mg/L or ~0.54 mg/mL)
Quantified Difference>180-fold increase in aqueous solubility.
ConditionsStandard aqueous solvent at standard room temperature (25 °C).

Dictates the procurement of the hydrochloride salt over the free base for any manufacturer producing single-phase aqueous injectable anesthetics.

Protein Binding Affinity and Tissue Redistribution

Prilocaine hydrochloride exhibits a lower plasma protein binding affinity (approximately 55%) compared to lidocaine hydrochloride (approximately 65%) and bupivacaine hydrochloride (up to 95%) [1]. This lower protein binding fraction facilitates faster tissue redistribution and clearance from the receptor site once the concentration gradient shifts, resulting in a predictable and shorter duration of residual soft tissue anesthesia post-procedure.

Evidence DimensionPlasma protein binding percentage
Target Compound DataPrilocaine HCl (~55%)
Comparator Or BaselineLidocaine HCl (~65%) and Bupivacaine HCl (~95%)
Quantified Difference10% lower absolute protein binding than lidocaine; 40% lower than bupivacaine.
ConditionsPhysiological pH (7.4) in vivo plasma binding assays.

Supports the formulation of short-to-intermediate acting anesthetics where rapid recovery of normal sensory function is a clinical requirement.

Epinephrine-Free Injectable Anesthetics for Cardiovascular Patients

Utilizing its low vasodilatory profile, prilocaine HCl is the primary API for 4% plain anesthetic cartridges, allowing safe administration in patients where adrenergic vasoconstrictors are strictly contraindicated[1].

Intravenous Regional Anesthesia (Bier Block) Solutions

Due to its rapid systemic clearance and 40% lower acute toxicity compared to lidocaine, prilocaine HCl is the preferred agent for large-volume intravenous regional blocks, minimizing the risk of central nervous system and cardiac toxicity upon tourniquet deflation .

High-Concentration Aqueous Dental Cartridges

The high aqueous solubility of the hydrochloride salt enables the straightforward manufacturing of stable 4% (40 mg/mL) aqueous solutions, which would be physically impossible using the poorly soluble prilocaine free base without extensive formulation modifications [2].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

256.1342410 Da

Monoisotopic Mass

256.1342410 Da

Heavy Atom Count

17

Appearance

Solid powder

UNII

MJW015BAPH

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (76.47%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (94.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (97.06%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Prilocaine Hydrochloride is the hydrochloride salt form of prilocaine, an intermediate-acting local anesthetic of the amide type chemically related to lidocaine. Prilocaine hydrochloride binds to voltage-gated sodium ion channels in the neuronal membrane, thereby preventing the permeability of sodium ions. This leads to a stabilization of the neuronal membrane and inhibits depolarization and results in a reversible blockage of nerve impulse generation and propagation along nerve fibres and subsequent reversible loss of sensation.

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

1786-81-8

Wikipedia

Prilocaine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023

Lipid nanocapsules loaded with prilocaine and lidocaine and incorporated in gel for topical application

Priscila Cordeiro Lima Fernandes, Ludmilla David de Moura, Fernando Freitas de Lima, Gustavo Henrique Rodrigues da Silva, Roosevelt Isaias Carvalho Souza, Eneida de Paula
PMID: 33961954   DOI: 10.1016/j.ijpharm.2021.120675

Abstract

Lipid nanocapsules (LNC) are special drug delivery system (DDS) carriers obtained by the phase-inversion temperature method (PIT). This study describes the encapsulation of the local anesthetics (LA) prilocaine (PLC) and lidocaine (LDC) in lipid nanocapsules (LNC
) optimized by 2
factorial design, characterized through DLS, NTA, CRYO-EM and release kinetics and incorporated in carbopol gel (Gel
) prior to in vivo anesthetic effect (in mice) evaluation. A very homogeneous population of small (50 nm; polydispersity index = 0.05) spherical nanocapsules with negative zeta potentials (-21 mV) and ca. 2.3 × 10
particles/mL was obtained. The encapsulation efficiency was high (81% and 89% for prilocaine and lidocaine, respectively). The release rate profile was free PLC = free LDC > LNC
> Gel
. The hybrid system increased (4x) the anesthesia time in comparison to an equipotent gel formulation prepared without LNC. No tissue damage was detected on the tail skin of mice that received the formulations. This study shows that lipid nanocapsules are suitable carriers for PLC and LDC, promoting longer and safer topical anesthesia. Gel
is mucoadhesive and suitable for application in the mouth, where it could be used as a pre-anesthetic, to reduce pain of needle stick (infiltrative anesthesia).


[Liposuction with consequences: what to consider when using prilocaine]

Julius Michael Mayer, Carl Ferdinand Capellen, Thomas Holzbach
PMID: 33862646   DOI: 10.1055/a-1382-1628

Abstract

Aetiologically, prilocaine-induced methaemoglobinaemia is a rare form of acquired methaemoglobinaemia, which occurs rarely in the first place. The following report highlights a potentially dangerous complication arising after application of prilocaine during liposuction.A young female visited the Accident and Emergency Department following a pre-syncopal fall. As a consequence of her fall, she experienced debilitating wrist pain and exhibited a laceration on her chin. She had undergone liposuction of the lower extremity as an outpatient approximately 12 hours earlier and received regional anaesthesia in the process. A large volume of an anaesthetic solution containing prilocaine had been injected into the tissue.The patient was normotensive and slightly tachycardic and had oxygen saturations of 90 % on room air. She was cyanotic and her lips were pale. Initial arterial blood gas analysis showed a methaemoglobin fraction, which was increased significantly to 10.9 %. Conventional radiography confirmed the presence of a minimally dislocated distal radius fracture. Following subsequent oxygen therapy over a four-hour period, the patient's methaemoglobin level dropped to 6 %, her lip cyanosis abated and her vital parameters stabilised. The laceration of her chin was sutured and her wrist immobilised in a split plaster brace. After a 12-hour hospital stay, the patient was discharged. At her six-week follow-up appointment, the fracture had healed and both the functional and cosmetic aspects of her chin wound were adequate. We hope that this report draws the attention of emergency care personnel to the possible diagnosis of prilocaine-induced methaemoglobinaemia after liposuction and encourages more general discussions around the use of prilocaine.


Spinal prilocaine for caesarean section: walking a fine line

E Weber, E Richter
PMID: 33745156   DOI: 10.1111/anae.15463

Abstract




Towards the advance of a novel iontophoretic patch for needle-free buccal anesthesia

Renê Oliveira do Couto, Camila Cubayachi, Maíra Peres Ferreira Duarte, Renata Fonseca Vianna Lopez, Vinícius Pedrazzi, Cristiane Masetto De Gaitani, Osvaldo de Freitas
PMID: 33641881   DOI: 10.1016/j.msec.2020.111778

Abstract

The aim of this work was to develop a mucoadhesive iontophoretic patch for anesthetic delivery in the buccal epithelium. The patch was comprised of three different layers, namely i) drug release (0.64 cm
); ii) mucoadhesive (1.13 cm
); and iii) backing (1.13 cm
). Prilocaine and lidocaine hydrochlorides were used as model drugs (1:1 ratio, 12.5 mg per unit). An anode electrode (0.5 cm
spiral silver wire) was placed in between the drug release and mucoadhesive/backing layers to enable iontophoresis. Surface microscopy; mechanical and in vitro mucoadhesive properties; drug release kinetics and mechanism; and drug permeation through the porcine esophageal epithelium were assessed. Topographic analysis evidenced differences in the physical structures for the several layers. All layers presented suitable handling properties i.e., flexibility, elasticity and resistance. Both the release and mucoadhesive layers presented features of a soft and tough material, while the backing layer matched the characteristics of a hard and brittle material. A synergy between the drug release and mucoadhesive layers on the mucoadhesive force and work of adhesion of the tri-layered patch was observed. Passive drug release of both drugs fitted to First-order, Hixson-Crowell and Weibull kinetic models; and the release mechanism was attributed to anomalous transport. Iontophoresis remarkably enhanced the permeation of both drugs, but mainly prilocaine through the mucosa as evidenced by the permeability coefficient parameter (3.0-fold). The amount of these amino amide salts retained in the mucosa were also equally enhanced (4.7-fold), while the application of a tiny constant electric current (1 mA·cm
·h
) significantly decreased the lag time for lidocaine permeation by about 45%. In view of possible in vitro / in vivo correlations, the buccal iontophoretic patch displays a promising strategy for needle-free and patient-friendly local anesthesia in dentistry.


Spinal prilocaine for caesarean section: walking a fine line

B Carvalho, P Sultan
PMID: 33428235   DOI: 10.1111/anae.15341

Abstract




Continuous spinal infusion of prilocaine in high-risk surgical patients

Fabio Costa, Giuseppe Pascarella, Romualdo Del Buono, Alessandro Strumia, Felice E Agrò
PMID: 33325222   DOI: 10.23736/S0375-9393.20.15229-5

Abstract




Hyperbaric prilocaine vs. hyperbaric bupivacaine for spinal anaesthesia in women undergoing elective caesarean section: a comparative randomised double-blind study

K Chapron, J-C Sleth, X Capdevila, S Bringuier, C Dadure
PMID: 33428221   DOI: 10.1111/anae.15342

Abstract

Hyperbaric bupivacaine spinal anaesthesia remains the gold standard for elective caesarean section, but the resultant clinical effects can be unpredictable. Hyperbaric prilocaine induces shorter motor block but has not previously been studied in the obstetric spinal anaesthesia setting. We aimed to compare duration of motor block after spinal anaesthesia with prilocaine or bupivacaine during elective caesarean section. In this prospective randomised, double-blind study, women with uncomplicated pregnancy undergoing elective caesarean section were eligible for inclusion. Exclusion criteria included: patients aged < 18 years; height < 155 cm or > 175 cm; a desire to breastfeed; or a contra-indication to spinal anaesthesia. Patients were randomly allocated to two groups: the prilocaine group underwent spinal anaesthesia with 60 mg intrathecal prilocaine; and the bupivacaine group received 12.5 mg intrathecal heavy bupivacaine. Both 2.5 µg sufentanil and 100 µg morphine were added to the local anaesthetic agent in both groups. The primary outcome was duration of motor block, which was assessed every 15 min after arriving in the post-anaesthetic care unit. Maternal haemodynamics, APGAR scores, pain scores, patient satisfaction and side-effects were recorded. Fifty patients were included, with 25 randomly allocated to each group. Median (IQR [range]) motor block duration was significantly shorter in the prilocaine group, 158 (125-188 [95-249]) vs. 220 (189-250 [89-302]) min, p < 0.001. Median length of stay in the post-anaesthetic care unit was significantly shorter in the prilocaine group, 135 (120-180 [120-230]) vs. 180 (150-195 [120-240]) min, p = 0.009. There was no difference between groups for: maternal intra-operative hypotension; APGAR score; umbilical cord blood pH; maternal postoperative pain; and patients' or obstetricians' satisfaction. We conclude that hyperbaric prilocaine induces a shorter and more reliable motor block than hyperbaric bupivacaine for women with uncomplicated pregnancy undergoing elective caesarean section.


Continuous spinal infusion of prilocaine in high-risk surgical patients: a reply

Francesco Spannella, Federico Giulietti, Elisa Damiani, Daniele Castellani, Gianfranco Boccoli, Marco Dellabella, Marina Giampieri, Riccardo Sarzani, Roberto Starnari
PMID: 33331757   DOI: 10.23736/S0375-9393.20.15290-8

Abstract




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